molecular formula C8H9N3 B13726588 5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine

5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13726588
M. Wt: 147.18 g/mol
InChI Key: OONLJFQZTUPWQV-UHFFFAOYSA-N
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Description

5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a high-purity, nitrogen-rich heterocyclic compound offered as a key building block for medicinal chemistry and materials science research. The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in drug design due to its resemblance to purine, making it a valuable bioisostere in the development of novel therapeutic agents . This specific dimethyl derivative provides a functionalized core for further synthetic exploration. Researchers are actively investigating analogues of this scaffold for a wide range of biological targets. Recent studies have highlighted the potential of [1,2,4]triazolo[1,5-a]pyridine derivatives as potent inhibitors for various disease-associated enzymes and receptors. These include their application as RORγt inverse agonists for the treatment of autoimmune diseases like psoriasis , α-glucosidase inhibitors for managing type 2 diabetes , and tubulin polymerization inhibitors for novel anticancer therapeutics . The structural rigidity and electron-deficient nature of the [1,2,4]triazolo[1,5-a]pyridine core also make it an attractive component in materials science, particularly in the development of blue-emitting materials for high-performance organic light-emitting diodes (OLEDs) . The synthetic accessibility of this scaffold is well-documented, with recent advances including efficient, catalyst-free methods under microwave conditions . This compound is provided to support ongoing innovation in these fields. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C8H9N3/c1-6-3-4-7(2)11-8(6)9-5-10-11/h3-5H,1-2H3

InChI Key

OONLJFQZTUPWQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N2C1=NC=N2)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach Using β-Diketones or β-Dialdehydes

One of the most common and efficient methods involves the condensation of β-diketones or β-dialdehydes with aminopyridines or hydrazine derivatives to form the fused triazolo ring system.

  • For 5,8-dimethyl substitution, dimedone (5,5-dimethyl-1,3-cyclohexanedione) is often used as the β-diketone source, providing methyl groups at the 5 and 8 positions after cyclization.
  • The reaction typically proceeds under reflux in ethanol or other polar solvents with an acid catalyst such as acetic acid.
  • Molecular oxygen or air atmosphere is sometimes employed to facilitate oxidative cyclization, improving yields and selectivity.

Example Reaction Conditions:

Reagents Solvent Catalyst Atmosphere Temperature Time Yield (%)
Aminopyridine derivative + Dimedone Ethanol Acetic acid (6 eq) O₂ (1 atm) 130 °C 18 h 79–90

This method yields 5,8-dimethyl-triazolo[1,5-a]pyridine derivatives efficiently with high purity after recrystallization.

Palladium-Catalyzed Cyanation of 8-Halo-triazolo[1,5-a]pyridines

Another preparation route involves the transformation of 8-halo-substituted triazolo[1,5-a]pyridines into 8-cyano derivatives, which can be further functionalized to introduce methyl groups at desired positions.

  • The halogen (usually bromine or chlorine) at position 8 is substituted by a cyano group using zinc cyanide in the presence of a palladium catalyst.
  • This method is particularly useful for preparing 8-cyano derivatives as intermediates for further modification.
  • Subsequent methylation steps can be performed on these intermediates to obtain 5,8-dimethyl-substituted products.

Synthesis from Functionalized Pyridines

Starting from aminopyridines with methyl substituents at the 5 and 8 positions, the triazole ring can be constructed by reacting with hydrazine derivatives or other nitrogen sources.

  • This approach allows precise control over substitution patterns by selecting appropriately substituted pyridine precursors.
  • The cyclization is typically achieved under acidic conditions with heating.
  • This method is advantageous for synthesizing derivatives with multiple substituents and complex functional groups.

Direct Heterocyclization from Acyclic Reagents

A more recent and environmentally friendly approach is the direct heterocyclization of acyclic reagents, such as hydrazine derivatives and substituted methylenemalononitriles.

  • This one-step method forms the entire triazolo[1,5-a]pyridine system, including methyl substituents, under oxidative conditions.
  • The reaction often uses ethanol as solvent, acetic acid as catalyst, and oxygen atmosphere to drive the oxidative coupling.
  • This method offers versatility with a broad substrate scope and high yields, making it attractive for large-scale synthesis.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Typical Yields (%) References
Cyclocondensation with β-diketones Aminopyridine + Dimedone, AcOH, EtOH, O₂, 130 °C, 18 h High selectivity, well-established 79–90
Pd-catalyzed cyanation 8-Bromo-triazolo[1,5-a]pyridine + Zn(CN)₂, Pd cat. Functional group transformation Variable
Functionalized pyridine cyclization Methyl-substituted aminopyridines + hydrazine derivatives Precise substitution control Moderate to high
Direct heterocyclization Hydrazine derivatives + substituted malononitriles, AcOH, O₂ One-step, environmentally friendly Up to 94

Research Findings and Notes

  • The presence of methyl groups at positions 5 and 8 is often introduced via the choice of β-diketone (dimedone) or methyl-substituted aminopyridines.
  • Oxidative cyclization under oxygen atmosphere significantly improves yields and suppresses side reactions compared to inert atmospheres.
  • Palladium-catalyzed cyanation is a robust method for introducing cyano groups at position 8, which can be further modified to introduce methyl groups or other substituents.
  • The choice of solvent, catalyst, and atmosphere is critical to optimize yield and purity.
  • Structural confirmation is typically achieved using NMR (^1H, ^13C), IR spectroscopy, mass spectrometry, and X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizers like NaOCl and Pb(OAc)4, and nucleophiles for substitution reactions. Microwave irradiation is a common condition used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization of N-(2-pyridyl)amidines results in the formation of 1,2,4-triazolo[1,5-a]pyridines .

Scientific Research Applications

RORγt Inhibition

One of the significant applications of 5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine derivatives is their role as inhibitors of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt). This receptor is crucial in the pathogenesis of autoimmune diseases such as psoriasis. Research has indicated that certain derivatives exhibit potent inhibitory activity against RORγt, demonstrating a favorable pharmacokinetic profile and robust dose-dependent effects on interleukin-17A production in preclinical models .

Anticancer Properties

The triazolo[1,5-a]pyridine scaffold has also been explored for its potential anticancer properties. The metal-chelating abilities of this compound allow it to form coordination complexes that can target cancer cells selectively. Studies have shown that these complexes can inhibit tumor growth and induce apoptosis in various cancer cell lines .

Antimicrobial Activity

This compound derivatives have demonstrated antimicrobial activity against a range of pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival. This makes them promising candidates for developing new antibiotics .

Neuroprotective Effects

Research has also suggested neuroprotective effects of triazolo[1,5-a]pyridine derivatives in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, indicating potential therapeutic roles in conditions like Alzheimer's and Parkinson's diseases .

Table 1: Synthesis Methods Overview

MethodDescriptionReference
Microwave-Mediated SynthesisAn eco-friendly method that allows for rapid synthesis without catalysts.
Coordination Compound FormationInvolves forming complexes with metal ions to enhance biological activity.
Alternative Synthetic RoutesDFT calculations guide the development of new synthetic pathways.

Case Study 1: Psoriasis Treatment

A study investigated the efficacy of a derivative of this compound in a mouse model of psoriasis. The compound exhibited significant inhibition of IL-17A production and improved skin lesions compared to control groups. This highlights its potential as a therapeutic agent for inflammatory skin diseases .

Case Study 2: Anticancer Activity

In vitro studies on the anticancer properties of triazolo[1,5-a]pyridine derivatives showed that specific compounds could reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways. These findings support further development for cancer therapies targeting specific pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of JAK1 and JAK2 enzymes, which are involved in the signaling pathways of various cytokines and growth factors . The compound’s structure allows it to bind to these enzymes and inhibit their activity, leading to therapeutic effects in conditions like inflammation and cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between 5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Activities/Applications Synthesis Method
This compound 5-CH₃, 8-CH₃ C₈H₈N₃ 147.18 N/A (structural analog studies) Likely alkylation of parent ring
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine 5-Cl, 7-Cl C₆H₃Cl₂N₃ 188.01 Herbicidal activity (ALS inhibitor) Chlorination with POCl₃
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 6-Br C₆H₄BrN₃ 198.02 Intermediate for antitumor agents Bromination or Suzuki coupling
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine 5-OCH₃, 8-OCH₃, 2-NH₂ C₇H₉N₅O₂ 195.18 Anticancer research (purine analog) Multi-step cyclization
2-Amino-5-methyl-N-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 5-CH₃, 6-CONH-aryl C₁₆H₁₆N₆O 308.34 Antiproliferative (IC₅₀: 0.5–5 µM) Biginelli-like heterocyclization

Physicochemical Properties

  • Solubility : Methyl substituents (as in 5,8-dimethyl) enhance lipophilicity compared to polar analogs like 5,8-dimethoxy derivatives .
  • Stability : Halogenated derivatives (e.g., 6-bromo) are stable under acidic conditions but prone to nucleophilic substitution .

Biological Activity

5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of triazolo-pyridines, characterized by a triazole ring fused to a pyridine structure. The unique methyl substitutions at positions 5 and 8 enhance its chemical properties and biological efficacy.

Biological Activity Overview

Research indicates that compounds within the [1,2,4]triazolo[1,5-a]pyridine class exhibit a range of biological activities, including:

  • Antiviral Activity : Studies have explored the ability of these compounds to inhibit various viral infections, including HIV and influenza. For example, derivatives have been shown to inhibit HIV-1 with IC50 values in the micromolar range .
  • Antibacterial Properties : Certain derivatives demonstrate selective antibacterial activity against pathogens like Chlamydia and Neisseria meningitidis, indicating potential for developing new antibiotics .
  • Anti-inflammatory Effects : Some compounds have been identified as inhibitors of interleukin production, which is crucial in inflammatory responses. For instance, a derivative exhibited a dose-dependent inhibition of IL-17A production with an IC50 value of 130 nM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. The following table summarizes some key derivatives and their activities:

Compound NameStructure TypeBiological ActivityIC50 Value
5aTriazolo-pyridine derivativeRORγt inhibitor130 nM
11aAnti-HIV derivativeRNase H inhibitor17.7 µM
ACP1aAntibacterial derivativeAgainst N. meningitidis64 µg/mL

The presence of methyl groups at positions 5 and 8 enhances lipophilicity and may improve binding interactions with biological targets.

Antiviral Activity Study

A study investigated the antiviral properties of various triazolo-pyridine derivatives against HIV-1. Compounds were synthesized and tested for their ability to inhibit viral replication. Among them, certain derivatives showed promising results with IC50 values indicating effective inhibition at micromolar concentrations .

Antibacterial Evaluation

In another research effort, a series of triazolo-pyridine derivatives were evaluated for their antibacterial activity against Chlamydia species. The results indicated that these compounds selectively inhibited bacterial growth without significant cytotoxicity to host cells .

Anti-inflammatory Mechanism

The anti-inflammatory potential of a specific derivative was assessed in a human whole-blood assay. This compound demonstrated significant inhibition of IL-17A production in a dose-dependent manner, suggesting its utility in treating inflammatory diseases such as psoriasis .

Q & A

What are the established synthetic routes for 5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine, and how are intermediates characterized?

Answer:
The synthesis of triazolopyridine derivatives typically involves cyclization reactions starting from hydrazone precursors. For example, hydrazone derivatives react with electrophilic reagents like arylidenemalononitriles or ethyl α-cyanocinnamates under basic conditions (e.g., piperidine in ethanol) to form the triazolopyridine core . Key intermediates are characterized using:

  • IR spectroscopy : To identify functional groups (e.g., C≡N at ~2210 cm⁻¹, C=O at ~1680 cm⁻¹).
  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–7.9 ppm), while NH protons resonate as singlets (~8.4 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 369 for derivative 8a) confirm molecular weight .

How can researchers optimize reaction conditions to improve yields of 5,8-Dimethyl-triazolopyridine derivatives?

Answer:
Yield optimization involves:

  • Catalyst selection : Piperidine is commonly used, but metal-free protocols (e.g., iodine/KI) reduce contamination risks .
  • Solvent and temperature : Refluxing ethanol (3–5 hours) ensures complete cyclization .
  • Substituent effects : Electron-withdrawing groups on arylidenemalononitriles enhance cyclization efficiency .
    Example : Ternary condensation of hydrazone, aliphatic aldehydes, and malononitrile (1:1:1 ratio) in ethanol with piperidine achieves ~70% yield for 8b .

How do structural modifications (e.g., substituents) influence the biological activity of 5,8-Dimethyl-triazolopyridine derivatives?

Answer:

  • Antimicrobial activity : Derivatives with diphenyl sulfide moieties show enhanced activity against S. aureus (MIC: 8–16 µg/mL) due to improved membrane penetration .
  • Antioxidant effects : Amino-substituted derivatives (e.g., compound 13) reduce oxidative stress in C. elegans by 40% via scavenging reactive oxygen species .
  • Enzyme inhibition : Bromine at the 7-position (as in 7-Bromo analogs) enhances JAK2 inhibition (IC₅₀: 0.5 µM) by facilitating π-π interactions with kinase domains .

How should researchers address contradictory data in antimicrobial assays across studies?

Answer:
Contradictions often arise from:

  • Strain variability : Use standardized strains (e.g., E. coli ATCC 25922) and CLSI guidelines.
  • Substituent positioning : Compare analogs with identical substitution patterns (e.g., 5,8-dimethyl vs. 7-bromo derivatives) .
  • Assay conditions : Control pH (7.4) and solvent (DMSO ≤1% v/v) to avoid false negatives .

Example : Compound 8b shows higher antifungal activity against C. albicans (MIC: 16 µg/mL) than 7a (MIC: 32 µg/mL) due to methyl group steric effects .

What mechanistic insights exist for the biological activity of 5,8-Dimethyl-triazolopyridines?

Answer:

  • Antimicrobial mechanism : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), validated by molecular docking (ΔG: −9.2 kcal/mol) .
  • Antioxidant activity : Activation of DAF-16/FOXO pathways in C. elegans, increasing SOD and CAT enzyme expression .
  • Enzyme inhibition : Competitive binding to JAK2’s ATP-binding pocket (confirmed by X-ray crystallography) .

What in silico strategies predict the pharmacokinetic properties of 5,8-Dimethyl-triazolopyridines?

Answer:

  • ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., LogP ~2.5 for 8b) and blood-brain barrier permeability .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85 for JAK2 inhibitors) .
  • Molecular dynamics : Simulate binding stability (RMSD < 2 Å over 100 ns) to prioritize candidates for synthesis .

How can researchers validate synthetic purity and avoid by-products?

Answer:

  • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity .
  • Recrystallization : Ethanol or ethyl acetate removes unreacted malononitrile .
  • By-product analysis : Monitor for triazoloisoquinoline side products (e.g., compound 17) via TLC .

What advanced applications exist for 5,8-Dimethyl-triazolopyridines beyond antimicrobials?

Answer:

  • Material science : Derivatives with ethynyl groups serve as phosphorescent OLED emitters (CIE coordinates: 0.65, 0.35 for red emission) .
  • Cancer therapy : Copper(II) complexes of triazolopyridines induce apoptosis in HeLa cells (IC₅₀: 12 µM) via ROS generation .
  • Neuroprotection : Inhibition of HIF PHD-1 in neuronal cells reduces hypoxia-induced damage (80% cell viability at 10 µM) .

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